Cas no 2376729-70-1 (3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid)

3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole, as its trifluoroacetic acid salt, is a versatile heterocyclic compound featuring an azetidine and dihydroisoxazole moiety. This structure imparts significant potential in medicinal chemistry, particularly as a scaffold for designing bioactive molecules. The presence of the azetidine ring enhances conformational rigidity, while the dihydroisoxazole group offers reactivity for further functionalization. The trifluoroacetic acid salt form improves solubility and handling, facilitating synthetic applications. This compound is particularly valuable in the development of pharmacophores targeting central nervous system (CNS) disorders or enzyme inhibition due to its balanced lipophilicity and hydrogen-bonding capacity. Its stability under standard conditions makes it suitable for diverse research and industrial applications.
3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid structure
2376729-70-1 structure
Product Name:3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid
CAS No:2376729-70-1
MF:C9H13F3N2O3
MW:254.206332921982
CID:6441309
PubChem ID:139022548
Update Time:2025-05-19

3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid
    • 2376729-70-1
    • 3-(azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole; trifluoroacetic acid
    • EN300-6763911
    • Inchi: 1S/C7H12N2O.C2HF3O2/c1-5-2-7(9-10-5)6-3-8-4-6;3-2(4,5)1(6)7/h5-6,8H,2-4H2,1H3;(H,6,7)
    • InChI Key: GPXUZGLCBVNWSU-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)(F)F.O1C(C)CC(C2CNC2)=N1

Computed Properties

  • Exact Mass: 254.08782677g/mol
  • Monoisotopic Mass: 254.08782677g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 246
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.9Ų

3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid Pricemore >>

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Additional information on 3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid

Comprehensive Overview of 3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid (CAS No. 2376729-70-1)

3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid (CAS No. 2376729-70-1) is a specialized organic compound that has garnered significant interest in pharmaceutical and chemical research. This compound belongs to the class of heterocyclic compounds, featuring an azetidine ring fused with a dihydro-1,2-oxazole moiety, and is stabilized by 2,2,2-trifluoroacetic acid. Its unique structural properties make it a valuable intermediate in drug discovery and development.

The compound's CAS number 2376729-70-1 is a critical identifier for researchers and manufacturers, ensuring precise tracking and regulatory compliance. The presence of the azetidine ring, a four-membered nitrogen-containing heterocycle, is particularly noteworthy due to its increasing prominence in medicinal chemistry. Researchers are exploring its potential in designing novel bioactive molecules, especially in the context of central nervous system (CNS) disorders and anti-inflammatory agents.

One of the key features of 3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid is its versatility in synthetic applications. The dihydro-1,2-oxazole component is known for its role as a bioisostere, often used to improve the pharmacokinetic properties of drug candidates. This has led to its inclusion in libraries of small-molecule inhibitors and proteolysis-targeting chimeras (PROTACs), which are currently hot topics in drug development.

In recent years, the demand for azetidine-containing compounds has surged, driven by their potential in addressing unmet medical needs. For instance, the 3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole scaffold is being investigated for its role in modulating G-protein-coupled receptors (GPCRs), a target class that accounts for over 30% of FDA-approved drugs. This aligns with the growing interest in precision medicine and personalized therapeutics.

From a synthetic chemistry perspective, the incorporation of 2,2,2-trifluoroacetic acid enhances the compound's stability and solubility, making it more amenable to high-throughput screening (HTS) and combinatorial chemistry. These attributes are crucial for accelerating the drug discovery process, particularly in the era of artificial intelligence (AI)-driven drug design.

The compound's relevance extends to agrochemical research, where heterocyclic frameworks are often employed to develop new crop protection agents. With the global push toward sustainable agriculture, the exploration of 3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole derivatives could contribute to the development of environmentally friendly solutions.

Market trends indicate a rising interest in custom synthesis and contract research services for specialized compounds like CAS No. 2376729-70-1. Pharmaceutical companies and academic institutions are increasingly outsourcing the synthesis of such intermediates to streamline their R&D efforts. This trend is further fueled by advancements in flow chemistry and continuous manufacturing, which improve efficiency and reduce costs.

In summary, 3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid (CAS No. 2376729-70-1) represents a promising candidate for multiple applications in pharmaceuticals, agrochemicals, and material science. Its structural uniqueness and functional adaptability position it as a valuable asset in the quest for innovative solutions to contemporary challenges in science and industry.

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